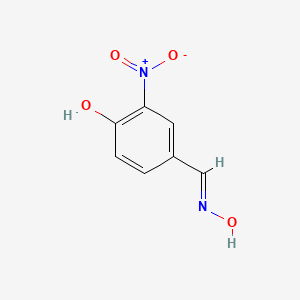

4-Hydroxy-3-nitrobenzaldehyde oxime

Übersicht

Beschreibung

4-Hydroxy-3-nitrobenzaldehyde is an intermediate used in the synthesis of novel amodiaquine analogs as potential antimalarial and antifilarial compounds . It reacts with 3-bromo-benzohydrazide in methanol to yield (E)-3-bromo- N′ - (4-hydroxy-3-nitrobenzylidene)benzohydrazide .

Synthesis Analysis

The synthesis of aryl oximes from aryl aldehydes was prepared using hydroxylamine hydrochloride. The obtained oxime compounds were synthesized at maximum efficiency in mineral water at room temperature . This method is economical, practical, and environmentally friendly .Molecular Structure Analysis

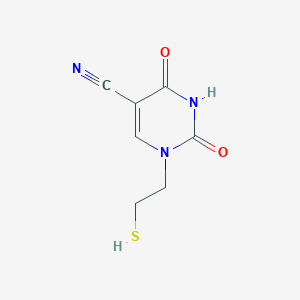

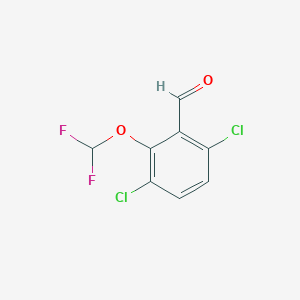

The molecular formula of 4-Hydroxy-3-nitrobenzaldehyde oxime is C7H6N2O4 . Its molecular weight is 182.14 . The InChI code is 1S/C7H6N2O4/c10-7-2-1-5 (4-8-11)3-6 (7)9 (12)13/h1-3,10H,4H2 .Chemical Reactions Analysis

4-Hydroxy-3-nitrobenzaldehyde reacts with 3-bromobenzohydrazide in methanol to yield (E)-3-bromo- N′ - (4-hydroxy-3-nitrobenzylidene)benzohydrazide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 182.14 . The InChI code is 1S/C7H6N2O4/c10-7-2-1-5 (4-8-11)3-6 (7)9 (12)13/h1-3,10H,4H2 .Wissenschaftliche Forschungsanwendungen

4-Hydroxy-3-nitrobenzaldehyde oxime has a number of applications in scientific research. It can be used as a substrate for the study of enzyme kinetics, as a model compound for biochemical and physiological research, and as a starting material for the synthesis of various drugs and other compounds. This compound has also been used in the synthesis of inhibitors of the enzyme CYP2D6, which is involved in the metabolism of many drugs.

Wirkmechanismus

Target of Action

The primary target of 4-Hydroxy-3-nitrobenzaldehyde oxime is aldehydes and ketones . These compounds can react with hydroxylamine to form oximes .

Mode of Action

The mode of action involves the nitrogen in hydroxylamine acting as a nucleophile . It competes with oxygen, which has more electron density, to react with the partially positive carbon in the aldehyde or ketone . The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes affects the biochemical pathways involving aldehydes and ketones . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone . This is in accordance with Le Châtelier’s Principle .

Result of Action

The result of the action of this compound is the formation of an oxime . This is a new compound with different properties from the original aldehyde or ketone . The formation of the oxime is essentially irreversible, leading to a permanent change in the biochemical environment .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of other nucleophiles could potentially compete with the nitrogen in hydroxylamine, affecting the efficiency of oxime formation . Additionally, the pH of the environment could impact the protonation state of the amine, which could in turn affect its nucleophilicity and the overall reaction .

Vorteile Und Einschränkungen Für Laborexperimente

4-Hydroxy-3-nitrobenzaldehyde oxime has a number of advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions, including aldol condensation, reductive amination, and nitro reduction. In addition, this compound is relatively inexpensive and can be easily synthesized from commercially available starting materials. However, this compound is also known to be toxic and should be handled with care.

Zukünftige Richtungen

The future directions of 4-Hydroxy-3-nitrobenzaldehyde oxime research are numerous. One potential area of research is the development of new methods for the synthesis of this compound. Additionally, further research could be done to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Additionally, further research could be done to explore the potential applications of this compound in drug discovery and development. Finally, further research could be done to explore the potential use of this compound in the synthesis of new drugs and other compounds.

Safety and Hazards

The safety data sheet for 4-Hydroxy-3-nitrobenzaldehyde suggests avoiding breathing dust/fume/gas/mist/vapours/spray. It is recommended to wash hands thoroughly after handling and to wear protective gloves/protective clothing/eye protection/face protection . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Eigenschaften

IUPAC Name |

4-[(E)-hydroxyiminomethyl]-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c10-7-2-1-5(4-8-11)3-6(7)9(12)13/h1-4,10-11H/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAOGVGRPYOBEJ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=NO)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N/O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1461102.png)